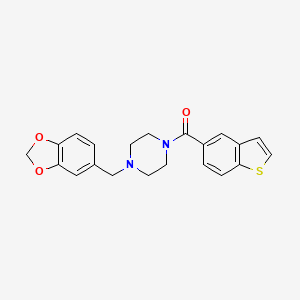

1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

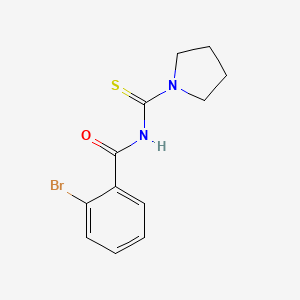

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine and related compounds involves multi-step chemical processes. These compounds are synthesized through reactions that may include condensation, oxidation, reductive amination, and cyclization. The specific synthetic routes can vary depending on the desired derivatives and substituents introduced during the synthesis process. For example, organotin(IV) derivatives of similar structures have been prepared from reactions involving corresponding triorganotin(IV) chlorides and diorganotin(IV) dichlorides, showcasing the complex synthetic routes employed for these compounds (Shaheen et al., 2018).

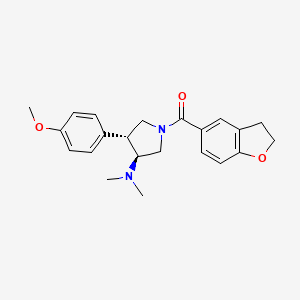

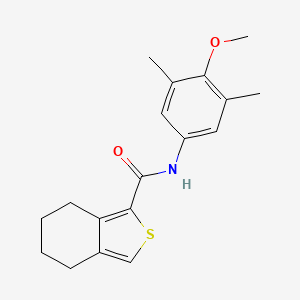

Molecular Structure Analysis

The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine derivatives has been studied extensively, with findings indicating that these molecules can adopt similar molecular conformations. However, the specific intermolecular interactions can vary significantly among different derivatives. For example, some derivatives are linked by hydrogen bonds into three-dimensional structures, while others exhibit no hydrogen bonds, indicating the impact of halogen substitutions on molecular interactions and conformations (Mahesha et al., 2019).

科学的研究の応用

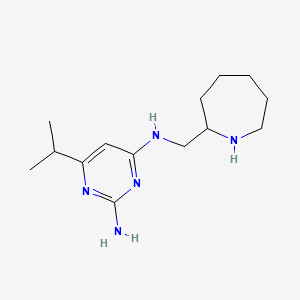

Modulation of Glutamate Receptors

Research has demonstrated that compounds similar to "1-(1,3-benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine" can modulate glutamate receptors, which are pivotal for synaptic transmission in the brain. For instance, an experimental drug known to enhance glutamatergic transmission after systemic administration was found to markedly increase the degree and duration of long-term potentiation in the hippocampus, hinting at its potential to improve memory retention (Staubli et al., 1994).

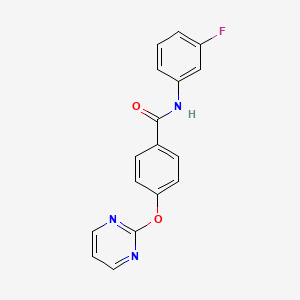

Role in Drug Synthesis

The specified compound and its derivatives have been investigated as intermediates in the synthesis of drugs. For example, an improved process for preparing a closely related compound as an important intermediate in the synthesis of the anti-hypertensive drug Doxazosin has been described, showcasing the relevance of such compounds in pharmaceutical development (Ramesh et al., 2006).

Central Nervous System Activities

Compounds with the benzodioxolyl and piperazine framework have been explored for their effects on the central nervous system. Notably, systemic administration of a compound with a similar structure was shown to enhance monosynaptic responses in the hippocampus and improve spatial and olfactory memory in rats. This suggests potential applications in addressing cognitive disorders and enhancing memory (Arai et al., 1994).

特性

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(1-benzothiophen-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(17-2-4-20-16(12-17)5-10-27-20)23-8-6-22(7-9-23)13-15-1-3-18-19(11-15)26-14-25-18/h1-5,10-12H,6-9,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBNTMBZFFVSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)SC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-(1-benzothien-5-ylcarbonyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)

![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)